molecular formula C16H15BrN2O3 B3654192 Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate

Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate

Cat. No.: B3654192
M. Wt: 363.21 g/mol
InChI Key: ABGVVHCHQBCTFO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a methyl ester group, and a toluidinocarbonyl amino group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Major Products

    Substitution Products: Various substituted benzoates depending on the electrophile used.

    Hydrolysis Products: 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoic acid.

    Reduction Products: 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate with an amine group.

Scientific Research Applications

Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and toluidinocarbonyl groups may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-[(4-toluidinocarbonyl)amino]benzoate is unique due to the presence of the toluidinocarbonyl amino group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

methyl 5-bromo-2-[(4-methylphenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-10-3-6-12(7-4-10)18-16(21)19-14-8-5-11(17)9-13(14)15(20)22-2/h3-9H,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGVVHCHQBCTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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